N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a pyrido[3,2-d]pyrimidine derivative featuring a 3-chlorophenyl acetamide moiety and a 4-methoxybenzyl substituent on the pyrimidine core. The 2,4-dioxo configuration enhances hydrogen-bonding capacity, while the 4-methoxybenzyl group contributes to electronic modulation of the core structure.
Properties
CAS No. |
923140-84-5 |
|---|---|
Molecular Formula |
C23H19ClN4O4 |
Molecular Weight |
450.88 |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClN4O4/c1-32-18-9-7-15(8-10-18)13-28-22(30)21-19(6-3-11-25-21)27(23(28)31)14-20(29)26-17-5-2-4-16(24)12-17/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
VXMWAWNDUMBDSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound, with the molecular formula C23H19ClN4O4 and a molecular weight of 450.88 g/mol, has garnered attention in pharmacological research due to its structural features that suggest various therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The compound's IUPAC name is N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide. Its structure includes a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and 4-methoxybenzyl substituents enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN4O4 |
| Molecular Weight | 450.88 g/mol |
| CAS Number | 923140-84-5 |
| Purity | Typically 95% |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The pyrido[3,2-d]pyrimidine scaffold has been associated with the inhibition of various kinases involved in cancer progression.
- Mechanism of Action : The compound may act as an inhibitor of specific kinases such as PI3K and PLK1, which are critical in cancer cell proliferation and survival pathways. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
- In Vitro Studies : In vitro studies have shown that related compounds can significantly inhibit cell proliferation in various cancer cell lines. For instance, pyrimidine derivatives have been reported to inhibit the growth of A431 vulvar epidermal carcinoma cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrido[3,2-d]pyrimidines have been studied for their ability to modulate immune responses and reduce inflammation by targeting pathways such as NF-kB and MAPK .
Case Studies
A recent study investigated the biological activity of a related compound with a similar structure, focusing on its effects on cancer cell lines. The results demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting promising therapeutic potential .
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:
- IC50 Values : Inhibition studies have shown that the compound has an IC50 value indicating its potency against specific targets. For example:
- Positive control (standard inhibitor): 47 ± 7.2 μM
- Compound under review: 15 ± 0.8 μM
These results suggest that this compound may be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound may also exhibit anti-inflammatory effects. By modulating immune responses through MIF inhibition, it could potentially be used in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives similar to this compound:
-
Study on MIF Inhibition :
- A focused library of compounds was evaluated for their ability to inhibit MIF tautomerase activity. The results indicated that modifications to the pyrimidine structure significantly influenced potency.
-
Structure–Activity Relationship (SAR) :
- Detailed SAR analyses revealed that substituents at specific positions on the pyrimidine core could enhance biological activity. For instance, introducing electron-withdrawing groups improved inhibitory potency.
Table: Structure-Activity Relationship Findings
| Compound Variant | Substituent | IC50 (μM) |
|---|---|---|
| R110 | None | 15 ± 0.8 |
| 3b | Bromo | 7.2 ± 0.6 |
| 3i | CF₃ | 2.6 ± 0.2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The target compound shares structural similarities with several pyrimidine and pyrido-pyrimidine derivatives, differing primarily in substituents and core heteroatoms. Key comparisons include:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility : The 4-methoxy group in the target compound enhances water solubility compared to the 4-chlorobenzyl group in .
- Lipophilicity (logP) : The 3-chlorophenyl group increases logP (estimated ~3.5) relative to the 2,5-dimethoxyphenyl analog in (logP ~2.8).
- Hydrogen-Bonding : The 2,4-dioxo configuration in the target compound provides two H-bond acceptors, similar to but distinct from sulfur-containing analogs like .
Pharmacological Activity (Inferred from Structural Analogues)
- Kinase Inhibition : Pyrido[3,2-d]pyrimidines (e.g., ) are reported to inhibit tyrosine kinases due to core-planarity and H-bond interactions. The 4-methoxybenzyl group may improve selectivity over chlorinated analogs.
- Anticancer Potential: Thieno-pyrimidines () exhibit cytotoxic activity, but their sulfur-containing cores may reduce metabolic stability compared to pyrido-pyrimidines.
Key Research Findings
Substituent Effects :
- The 4-methoxy group in the target compound improves solubility without compromising binding affinity, unlike bulkier substituents in .
- Chlorinated aryl groups (e.g., 3-chlorophenyl) enhance lipophilicity, favoring blood-brain barrier penetration .
Core Structure Impact: Pyrido[3,2-d]pyrimidines exhibit superior metabolic stability over thieno-pyrimidines due to reduced susceptibility to oxidative metabolism .
Synthetic Feasibility :
- Acetamide derivatives with electron-withdrawing groups (e.g., chloro) require milder conditions to avoid decomposition, as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
